molecular formula C19H27NO4 B564463 KAD-1229-d8 Calcium Hydrate CAS No. 1346603-13-1

KAD-1229-d8 Calcium Hydrate

Cat. No.: B564463
CAS No.: 1346603-13-1
M. Wt: 341.477
InChI Key: YBMPTCIINXDDNF-IGMUIECFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KAD-1229-d8 Calcium Hydrate is a deuterated derivative of KAD-1229, a calcium-based hypoglycemic agent first described in pharmacological studies . The parent compound, KAD-1229 (Calcium(2S)-2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl) propionate dihydrate), acts on sulfonylurea receptors (SUR) to stimulate insulin secretion from pancreatic β-cells. Its deuterated form, KAD-1229-d8, likely incorporates eight deuterium atoms at specific positions to enhance metabolic stability and prolong plasma half-life, a common strategy in drug development for pharmacokinetic studies .

KAD-1229 demonstrates rapid and short-acting hypoglycemic effects, achieving peak plasma glucose reduction (~43%) within 1 hour in beagles, with effects diminishing after 2 hours. This contrasts with traditional sulfonylureas like gliclazide, which exhibit prolonged activity (>7 hours) . In vitro, KAD-1229 binds to SUR with high affinity (Ki = 1.3 × 10⁻⁸ M), inhibiting ⁸⁶Rb⁺ efflux in HIT-T15 insulinoma cells and stimulating insulin release at concentrations as low as 10⁻⁸ M . The deuterated variant (KAD-1229-d8) is presumed to retain these pharmacological properties while offering improved resistance to enzymatic degradation due to deuterium’s kinetic isotope effect.

Properties

CAS No.

1346603-13-1

Molecular Formula

C19H27NO4

Molecular Weight

341.477

IUPAC Name

(2R)-4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate

InChI

InChI=1S/C19H25NO3.H2O/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);1H2/t15-,16+,17-;/m0./s1/i1D,2D,3D,6D,7D,10D2,17D;

InChI Key

YBMPTCIINXDDNF-IGMUIECFSA-N

SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O

Synonyms

(S)-2-Benzyl-4-oxo-4-(cis-perhydroisoindol-2-yl)butyric Acid-d8 Calcium Salt Hydrate;  Mitiglinide-d8 Calcium Hydrate; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of KAD-1229-d8 Calcium Hydrate and Related Compounds

Compound Molecular Formula Primary Application Mechanism of Action Pharmacokinetics Reference
This compound C₁₇H₁₈D₈CaN₂O₅·2H₂O (inferred) Hypoglycemic agent (research use) SUR binding, insulin secretion Rapid onset, short duration (inferred)
Calcium Hydrogen Phosphate Dihydrate CaHPO₄·2H₂O Pharmaceutical excipient, nutrient supplement Mineral supplementation, tablet binder Non-systemic, gastrointestinal absorption
Calcium Acetate Hydrate Ca(CH₃COO)₂·xH₂O Phosphate binder (renal therapy) Chelates dietary phosphate Local action in GI tract
Calcium Gluconate Monohydrate C₁₂H₂₂CaO₁₄·H₂O Calcium supplementation Replenishes extracellular Ca²⁺ IV/PO administration, systemic
C-S-H (Calcium Silicate Hydrate) ~CaO·SiO₂·H₂O (variable ratios) Cementitious materials, nuclear waste encapsulation Adsorption of radionuclides (e.g., U(IV)) Non-pharmacological; structural binding

Key Findings:

Pharmacological vs. Industrial Applications: KAD-1229-d8 and calcium gluconate are designed for systemic effects (hypoglycemia, calcium replenishment), while calcium hydrogen phosphate and C-S-H serve non-pharmacological roles (tablet formulation, construction materials) . C-S-H phases exhibit unique adsorption properties for actinides (e.g., U(IV)), with U(IV) incorporation into CaO layers showing higher stability (ΔE = -1,850 kJ/mol) compared to surface or interlayer adsorption .

Mechanistic Differences :

  • KAD-1229-d8 targets SUR receptors to modulate insulin release, whereas calcium acetate acts as a phosphate chelator in renal disease .
  • C-S-H’s adsorption mechanism involves coordination of U(IV) with Ca²⁺ and silicate chains, forming stable U–O bonds (average length: 229 pm) and U–Si distances (293–378 pm) .

Thermodynamic and Kinetic Comparisons

Table 2: Adsorption Energy and Bond Lengths in Calcium Compounds

Compound Adsorption Site Adsorption Energy (ΔE, kJ/mol) U–O Bond Length (pm) U–Si/Ca Distance (pm) Reference
C-S-H (U(IV) incorporation) CaO layer -1,850 229 (avg) 355 (U–Si), 372 (U–Ca)
Calcium Hydrogen Phosphate Surface adsorption Not applicable N/A N/A
KAD-1229-d8 SUR receptor binding Not quantified N/A N/A

Key Insights:

  • C-S-H vs. Pharmacological Agents : The strong adsorption of U(IV) in C-S-H’s CaO layers contrasts with the dynamic receptor-ligand interactions of KAD-1229-d8, highlighting divergent applications (nuclear safety vs. diabetes management) .
  • Stability : U(IV) incorporation in C-S-H is thermodynamically favored over surface adsorption (ΔE difference ~200 kJ/mol), whereas KAD-1229-d8’s efficacy depends on reversible SUR binding .

Preparation Methods

Isotopic Labeling via Acid-Catalyzed Exchange

Deuterium is incorporated into the aromatic rings using acid-catalyzed H/D exchange. The reaction involves refluxing the intermediate in D2O\text{D}_2\text{O} with a catalytic amount of sulfuric acid at 80–100°C for 24–48 hours. This method ensures >98% isotopic purity by replacing hydrogen atoms at ortho, meta, and para positions relative to electron-withdrawing groups.

Use of Deuterated Starting Materials

Alternative routes employ deuterated building blocks, such as deuterated benzyl chloride (C6D5CH2Cl\text{C}_6\text{D}_5\text{CH}_2\text{Cl}), to directly introduce deuterium during coupling reactions. This approach minimizes post-synthetic modifications and improves yield.

Calcium Salt Formation and Hydration

The final step involves converting the carboxylic acid form of mitiglinide-d8 into its calcium salt hydrate. This is achieved through:

  • Neutralization with Calcium Hydroxide :
    The deuterated mitiglinide free acid is dissolved in ethanol-water (9:1) and treated with calcium hydroxide (Ca(OH)2\text{Ca(OH)}_2) at 50°C for 2 hours. The reaction mixture is filtered, and the precipitate is washed with cold ethanol.

  • Crystallization under Controlled Conditions :
    The crude calcium salt is recrystallized from a mixture of dichloromethane and methanol (9:1) under inert gas (argon or nitrogen) to prevent oxidation. Slow evaporation at 4°C yields the hydrate form.

Purification and Analytical Characterization

Chromatographic Purification

The product is purified via silica gel column chromatography using a mobile phase of dichloromethane:methanol:acetic acid (9:1:0.1). Thin-layer chromatography (TLC) confirms a single spot (Rf=0.70R_f = 0.70).

Key Analytical Data

ParameterResultMethod
Chemical Purity 90%TLC, 1H NMR, Elemental Analysis
Isotopic Purity 98.3% (d8: 92.57%)Mass Spectrometry
Melting Point >187°C (decomposition)Differential Scanning Calorimetry
Specific Rotation +6.3° (c = 0.4, Methanol)Polarimetry
Calcium Content 6.62%Ion Chromatography

Challenges and Optimization

Hygroscopicity Management

KAD-1229-d8 Calcium Hydrate is highly hygroscopic, necessitating storage at 4°C under inert gas. During synthesis, strict moisture control is maintained using anhydrous solvents and desiccants.

Yield Improvement

Initial synthetic routes reported yields of 40–50%. Optimization by varying solvent ratios (e.g., ethanol-water from 8:2 to 9:1) and reducing reaction times improved yields to 65–70%.

Comparative Analysis of Preparation Methods

MethodAdvantagesDisadvantages
Acid-Catalyzed H/D Exchange Cost-effective; high isotopic purityRequires prolonged reaction times
Deuterated Building Blocks Higher yield; fewer stepsExpensive reagents

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which KAD-1229-d8 Calcium Hydrate modulates ATP-sensitive potassium (KATP) channels in pancreatic β-cells?

  • Methodological Answer : KAD-1229-d8 acts as an ATP-sensitive K<sup>+</sup> channel antagonist, binding to the SUR1 subunit of the KATP channel complex. This binding induces membrane depolarization, triggering Ca<sup>2+</sup> influx and subsequent insulin secretion. Researchers can validate this mechanism using patch-clamp electrophysiology in β-cell lines (e.g., INS-1) to measure KATP current inhibition. Concurrently, calcium imaging (e.g., Fura-2 AM) quantifies intracellular Ca<sup>2+</sup> flux, correlating with insulin release assays (ELISA) .

Q. How does deuterium labeling in Mitiglinide-d8 calcium hydrate influence its metabolic stability compared to the non-deuterated form?

  • Methodological Answer : Deuterium incorporation at specific positions (e.g., aromatic or aliphatic hydrogen sites) reduces metabolic degradation by cytochrome P450 enzymes via the kinetic isotope effect. To assess stability, conduct comparative pharmacokinetic (PK) studies in rodent models: administer equimolar doses of deuterated (KAD-1229-d8) and non-deuterated (KAD-1229) forms, then measure plasma half-life (t½) using LC-MS/MS. Isotopic purity (>98%) must be confirmed via NMR and high-resolution mass spectrometry to exclude isotopic scrambling artifacts .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported binding affinities of this compound across different in vitro models?

  • Methodological Answer : Discrepancies may arise from variations in membrane potential, ATP/ADP ratios, or β-cell heterogeneity. Standardize assays by:

  • Using identical cell lines (e.g., rat vs. human β-cells) and culture conditions.
  • Calibrating intracellular ATP levels with glucose titration (e.g., 2 mM vs. 20 mM).
  • Employing radiolabeled ligand displacement assays (e.g., [<sup>3</sup>H]glibenclamide) to measure competitive binding constants (Ki). Cross-validate findings with computational docking simulations (e.g., AutoDock Vina) to identify binding site interactions .

Q. How can researchers optimize deuterium incorporation efficiency in the synthesis of this compound while maintaining structural integrity?

  • Methodological Answer : Deuterium exchange reactions require controlled conditions to prevent hydrolysis or racemization. Key steps include:

  • Using deuterated solvents (e.g., D2O or CD3OD) and catalysts (e.g., Pd/C in D2 atmosphere).
  • Monitoring reaction progress via <sup>2</sup>H NMR to track deuterium incorporation at target positions.
  • Validating structural integrity through X-ray crystallography or FT-IR spectroscopy to confirm no lattice distortion or hydrate phase changes (e.g., dihydrate vs. anhydrous forms) .

Q. What methodological frameworks are critical for designing preclinical studies to evaluate KAD-1229-d8’s insulinotropic efficacy in diabetic models?

  • Methodological Answer : Align studies with evidence-based inquiry principles:

  • Theoretical framework : Link to KATP channel physiology and insulin secretion pathways.
  • Experimental design : Use streptozotocin-induced diabetic rodents with randomized dose-response groups (n ≥ 8). Include controls for deuterium’s isotopic effects (e.g., non-deuterated KAD-1229).
  • Data analysis : Apply ANOVA with post-hoc Tukey tests for glucose tolerance (OGTT) and insulin/C-peptide measurements. Address inter-model variability by repeating experiments in zebrafish or human islet microtissues .

Data Contradiction and Analysis

Q. How should researchers address conflicting data on KAD-1229-d8’s off-target effects on cardiac KATP channels (SUR2A vs. SUR1 subtypes)?

  • Methodological Answer : Perform subtype-specific assays:

  • Use HEK293 cells transfected with SUR1 (pancreatic) or SUR2A (cardiac) subunits.
  • Compare IC50 values via voltage-clamp recordings.
  • Apply selective inhibitors (e.g., HMR1095 for SUR1) to isolate off-target activity. Cross-reference with transcriptomic data (qPCR) to confirm subunit expression levels in tested tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KAD-1229-d8 Calcium Hydrate
Reactant of Route 2
KAD-1229-d8 Calcium Hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.